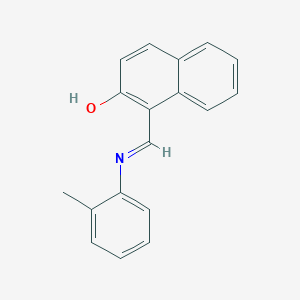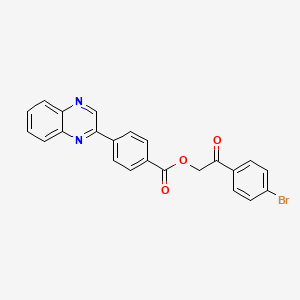
2-(4-Bromophenyl)-2-oxoethyl 4-(quinoxalin-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenyl)-2-oxoethyl 4-(quinoxalin-2-yl)benzoate is a complex organic compound that features a quinoxaline moiety and a bromophenyl group.
Preparation Methods
The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 4-(quinoxalin-2-yl)benzoate typically involves multiple steps:
Formation of the Quinoxaline Moiety: This can be achieved through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound.
Esterification: The final step involves the esterification of the quinoxaline derivative with 4-(quinoxalin-2-yl)benzoic acid.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing catalysts and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
2-(4-Bromophenyl)-2-oxoethyl 4-(quinoxalin-2-yl)benzoate undergoes various chemical reactions:
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations .
Scientific Research Applications
2-(4-Bromophenyl)-2-oxoethyl 4-(quinoxalin-2-yl)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 4-(quinoxalin-2-yl)benzoate involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: It disrupts bacterial cell wall synthesis and inhibits key enzymes involved in microbial metabolism.
Anticancer Activity: The compound induces apoptosis in cancer cells by targeting specific signaling pathways and promoting oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and modulates immune responses.
Comparison with Similar Compounds
2-(4-Bromophenyl)-2-oxoethyl 4-(quinoxalin-2-yl)benzoate can be compared with other quinoxaline derivatives such as:
Olaquindox: Known for its antimicrobial properties.
Echinomycin: An anticancer agent.
The uniqueness of this compound lies in its specific combination of the bromophenyl and quinoxaline moieties, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C23H15BrN2O3 |
|---|---|
Molecular Weight |
447.3 g/mol |
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 4-quinoxalin-2-ylbenzoate |
InChI |
InChI=1S/C23H15BrN2O3/c24-18-11-9-16(10-12-18)22(27)14-29-23(28)17-7-5-15(6-8-17)21-13-25-19-3-1-2-4-20(19)26-21/h1-13H,14H2 |
InChI Key |
MJGABMKGSLMHMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)C(=O)OCC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


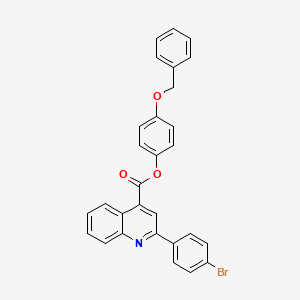
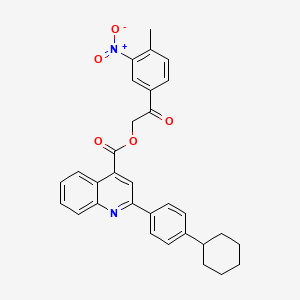
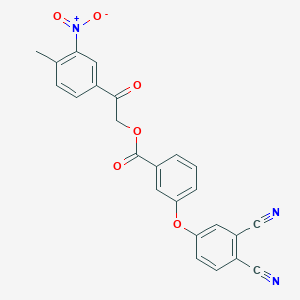
![N-(4-{[4-(propan-2-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10879318.png)
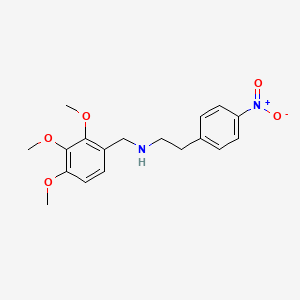

![1-Cyclopentyl-4-[(3-methylphenyl)methyl]piperazine](/img/structure/B10879340.png)
![(4-Methylphenyl){3-nitro-4-[4-(quinoxalin-2-yl)phenoxy]phenyl}methanone](/img/structure/B10879341.png)
![6-(4-ethoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl (2E)-3-phenylprop-2-enoate](/img/structure/B10879344.png)
![N-[(4-methylphenyl)carbonyl]glycyl-N-[2-ethyl-5-(quinoxalin-2-yl)phenyl]glycinamide](/img/structure/B10879359.png)
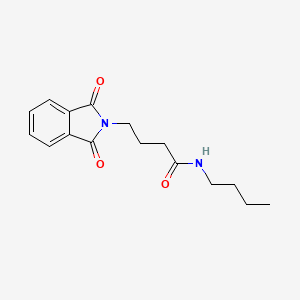

![(1Z)-N-{[8,9-dimethyl-7-(pyridin-3-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methoxy}-1-(4-methoxyphenyl)ethanimine](/img/structure/B10879396.png)
